molecular formula C10H16ClNO2 B1377157 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride CAS No. 1423033-46-8

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride

Cat. No.: B1377157
CAS No.: 1423033-46-8
M. Wt: 217.69 g/mol
InChI Key: AQVTVMANNPPNNU-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride is a chemical compound with a unique structure that includes an aminopropyl group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride typically involves the reaction of 5-methoxyphenol with 2-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminopropyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenol moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopropan-2-yl)aniline hydrochloride
  • 2-(2-Aminopropan-2-yl)phenol hydrochloride
  • 2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one hydrochloride

Uniqueness

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride is unique due to the presence of both an aminopropyl group and a methoxyphenol moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTVMANNPPNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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